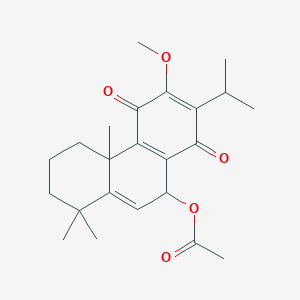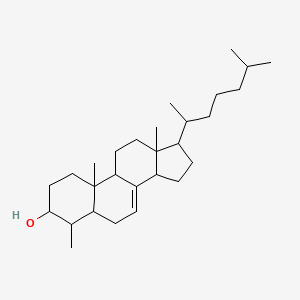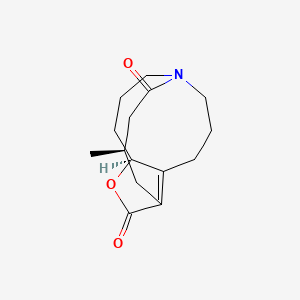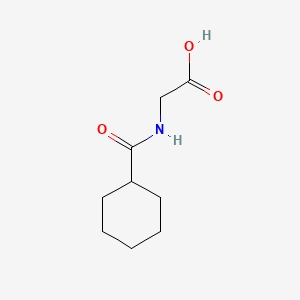
六氢马尿酸
科学研究应用
六氢马尿酸在科学研究中有多种应用,包括:
化学: 它被用作研究酰胺键形成和水解的模型化合物。
生物学: 它作为微生物代谢中代谢物的作用使其成为微生物组研究的关注对象。
医学: 由于其抗菌特性,它正在被探索用于潜在的治疗应用。
作用机制
六氢马尿酸主要通过其抗菌活性发挥作用。 它通过干扰肽聚糖形成中涉及的酶来破坏细菌细胞壁的合成。 这会导致细菌细胞壁的弱化,最终导致细胞裂解 . 分子靶标包括转肽酶和羧肽酶等酶,这些酶对于细菌细胞壁的完整性至关重要。
生化分析
Biochemical Properties
Hexahydrohippurate plays a significant role in biochemical reactions, particularly in the metabolism of cyclohexanecarboxylate. It is formed through the glycine conjugation of active intermediates in the aromatization process of cyclohexanecarboxylate. This compound interacts with several enzymes, including those involved in the glycine conjugation pathway. The formation of hexahydrohippurate is dependent on microbial metabolism, indicating its interaction with microbial enzymes and proteins .
Cellular Effects
Hexahydrohippurate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, hexahydrohippurate has been shown to affect the immune response in animals. Elevated levels of hexahydrohippurate in non-vaccinated animals have been associated with increased oxidative stress and reactive oxygen scavenging, indicating its role in modulating immune responses . Additionally, hexahydrohippurate may impact cellular metabolism by influencing the levels of metabolites involved in energy production and detoxification processes.
Molecular Mechanism
The molecular mechanism of hexahydrohippurate involves its interaction with biomolecules through glycine conjugation. This process is facilitated by enzymes that catalyze the conjugation of glycine with cyclohexanecarboxylate intermediates. Hexahydrohippurate may also interact with other biomolecules, such as proteins and enzymes, to modulate their activity. For example, hexahydrohippurate has been shown to influence the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexahydrohippurate can change over time due to its stability and degradation. Studies have shown that hexahydrohippurate is relatively stable under various conditions, but its long-term effects on cellular function may vary. For instance, prolonged exposure to hexahydrohippurate may lead to alterations in cellular metabolism and gene expression, potentially impacting cell viability and function . Additionally, the degradation of hexahydrohippurate over time may influence its efficacy and biological activity in experimental settings.
Dosage Effects in Animal Models
The effects of hexahydrohippurate in animal models vary with different dosages. At lower doses, hexahydrohippurate may exhibit beneficial effects, such as modulating immune responses and reducing oxidative stress. At higher doses, hexahydrohippurate may induce toxic or adverse effects, including cellular damage and metabolic disturbances . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
Hexahydrohippurate is involved in several metabolic pathways, including the benzoate-hippurate pathway. This pathway involves the conjugation of benzoate with glycine to form hippurate, which can then be further metabolized to hexahydrohippurate. Enzymes such as glycine N-acyltransferase play a crucial role in this process. Hexahydrohippurate may also influence metabolic flux and metabolite levels, particularly in pathways related to energy production and detoxification .
Transport and Distribution
Hexahydrohippurate is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of hexahydrohippurate within tissues can affect its localization and accumulation, influencing its biological activity. For example, hexahydrohippurate may accumulate in specific tissues where it exerts its effects on cellular metabolism and immune responses .
Subcellular Localization
The subcellular localization of hexahydrohippurate is influenced by targeting signals and post-translational modifications. Hexahydrohippurate may be directed to specific compartments or organelles within the cell, where it can interact with enzymes and other biomolecules. This localization can impact the compound’s activity and function, as it may modulate metabolic processes and cellular responses in distinct subcellular environments .
准备方法
合成路线和反应条件: 六氢马尿酸可以通过环己烷羧酸与甘氨酰胺反应合成。 该反应通常涉及使用偶联剂,如二环己基碳二亚胺 (DCC),以促进羧酸与甘氨酰胺的胺基之间酰胺键的形成 .
工业生产方法: 虽然六氢马尿酸的具体工业生产方法尚未完全公开,但合成过程可以使用标准有机合成技术进行放大。 反应条件,如温度和溶剂选择,可以优化以提高产率和纯度。
化学反应分析
反应类型: 六氢马尿酸会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的羧酸。
还原: 还原反应可以将其转化为醇衍生物。
取代: 亲核取代反应可以将不同的官能团引入分子中。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用还原剂,例如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄)。
取代: 在碱性或酸性条件下可以使用卤代烷烃或酰氯等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生环己烷羧酸衍生物,而还原会产生环己醇衍生物。
相似化合物的比较
六氢马尿酸由于其特定的结构和代谢起源而具有独特之处。 类似的化合物包括:
马尿酸: 由苯甲酸和甘氨酸形成,是人体中常见的代谢产物。
甲基马尿酸: 源自二甲苯代谢,用作暴露于二甲苯的生物标志物。
这些化合物在结构上有一些共同特征,但在代谢途径和具体应用方面有所不同,突出了六氢马尿酸的独特性。
属性
IUPAC Name |
2-(cyclohexanecarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXXNENGCGLRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186093 | |
| Record name | Hexahydrohippurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32377-88-1 | |
| Record name | Hexahydrohippurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032377881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydrohippurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAHYDROHIPPURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QEB8PUK0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of hexahydrohippurate in herbivores?
A1: Research suggests two potential pathways for hexahydrohippurate production in herbivores like sheep:
Q2: Does the amount of hexahydrohippurate produced vary depending on factors like diet or health status?
A: While the provided research doesn't directly address dietary influences on hexahydrohippurate levels, it highlights that the metabolic pathways involved are influenced by microbial activity [, ]. Dietary changes impacting the rumen microbiome could potentially alter hexahydrohippurate production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



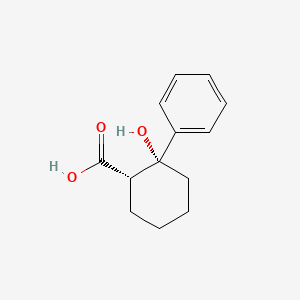
![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-,(5R,6S)-](/img/structure/B1199095.png)
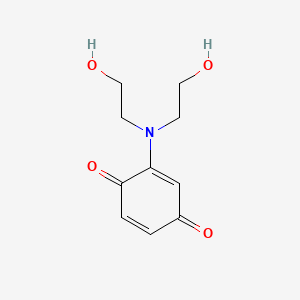
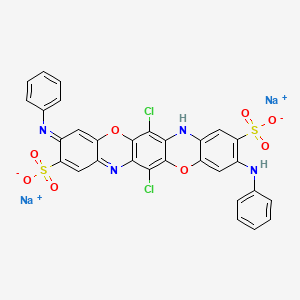
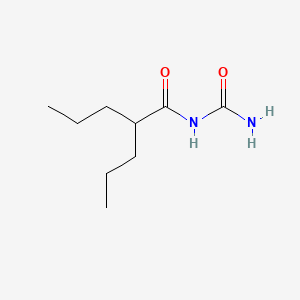

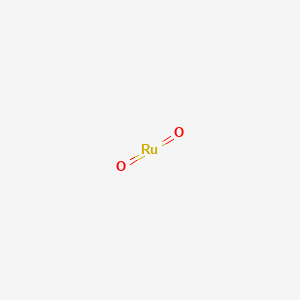
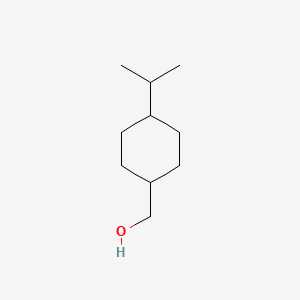
![1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate](/img/structure/B1199106.png)
![2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B1199107.png)
